2-(3-Methoxyphenoxy)butanoic acid
Description
2-(3-Methoxyphenoxy)butanoic acid is a carboxylic acid derivative featuring a methoxy-substituted phenoxy group attached to the second carbon of a butanoic acid chain. The compound’s structure combines aromatic and aliphatic functionalities, making it relevant in pharmaceutical and materials science research. Its meta-methoxy substituent influences electronic properties, while the butanoic acid chain contributes to solubility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-10(11(12)13)15-9-6-4-5-8(7-9)14-2/h4-7,10H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZFZJGUWJWWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
The role of 2-(3-Methoxyphenoxy)butanoic acid in biochemical reactions is not well-documented in the literature. It’s plausible that it may interact with various enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions could be dependent on the specific molecular structure of this compound.
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects.
Dosage Effects in Animal Models
Future studies could explore any threshold effects, as well as any toxic or adverse effects at high doses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Chain Length Variations
4-(3-Methoxyphenoxy)butyric Acid
- Structure: Similar to the target compound but with the phenoxy group attached to the fourth carbon of the butanoic acid chain.
- Key Difference: The carboxyl group conformation differs. The HO—C(O)—CH2—CH2 torsion angle is 174.73°, compared to 161.6° in 4-(4-chlorophenoxy)butanoic acid and 170.1° in 4-(2,4-dichlorophenoxy)butanoic acid .
- Implications: A more planar carboxyl group in 4-(3-methoxyphenoxy)butyric acid may enhance intermolecular hydrogen bonding, affecting crystallinity and solubility.
3-(2-Methoxyphenyl)propanoic Acid
- Structure: Propanoic acid chain with an ortho-methoxyphenyl group.
- Key Differences: Substituent Position: Ortho-methoxy vs. meta-methoxy in the target compound. Ortho substitution introduces steric hindrance, reducing rotational freedom. Chain Length: Propanoic (C3) vs. butanoic (C4) acid, altering lipophilicity and solubility .
- Physical Data : Melting point 85–89°C , purity 97.0% .
Aromatic Group Modifications
2-(1-Naphthyloxy)butanoic Acid
- Structure : Replaces the methoxyphenyl group with a bulkier naphthyl group.
- Molecular Weight: 230.26 g/mol vs. 210.23 g/mol for 2-(3-methoxyphenoxy)butanoic acid .
- Synthetic Relevance : Used in preparing derivatives for medicinal chemistry due to its extended π-system.
5-(3-Methoxyphenyl)-2-furoic Acid
- Structure: Substitutes the butanoic acid chain with a furoic acid moiety.
- Key Differences: Acidic Strength: The furan ring’s electron-withdrawing effect may increase acidity compared to aliphatic carboxylic acids. Solubility: Polar furoic acid group enhances water solubility relative to butanoic acid derivatives .
Halogenated Analogs
4-(4-Chlorophenoxy)butanoic Acid
- Structure : Chlorine substituent in the para position.
- Key Differences :
Structural and Property Data Table
Research Implications
- Synthetic Applications: The target compound’s synthesis (e.g., via ethyl ester intermediates ) shares methodologies with analogs like 4-chlorophenoxy derivatives.
- Biological Relevance : Meta-methoxy substitution may optimize drug-receptor interactions compared to ortho or para positions.
- Material Science : Planar carboxyl conformations enhance crystallinity, useful in crystal engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
